

# Spectroscopic Data of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Overview

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## Compound of Interest

**Compound Name:** (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

**Cat. No.:** B591623

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This technical guide addresses the available spectroscopic information for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** (CAS No. 1048330-10-4). Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this specific compound remains largely unavailable. Commercial suppliers confirm its existence and provide basic physicochemical properties, but do not offer in-depth spectral characterization.

This document, therefore, serves to summarize the available information and provide a general overview of the expected spectroscopic characteristics and the methodologies typically employed for the analysis of similar aromatic boronic acid derivatives.

## Physicochemical Properties

A summary of the basic information for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**

Property	Value	Source
CAS Number	1048330-10-4	ChemScene, Sigma-Aldrich
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>	ChemScene, Sigma-Aldrich
Molecular Weight	193.99 g/mol	ChemScene, Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Purity	≥97%	ChemScene
IUPAC Name	(3-methoxycarbonyl-4-methylphenyl)boronic acid	Sigma-Aldrich

## Expected Spectroscopic Data and General Experimental Protocols

While specific data for the target compound is not available, the following sections describe the expected spectral features and the general experimental protocols used for the characterization of aromatic boronic acids.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR would be critical for confirming its structure.

### Expected <sup>1</sup>H NMR Spectral Features:

- Aromatic Protons: The trisubstituted benzene ring would be expected to show three distinct signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the boronic acid, methoxycarbonyl, and methyl groups.
- Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the aromatic ring, likely appearing in the range of  $\delta$  2.2-2.6 ppm.
- Methoxy Protons: A singlet for the methoxy group of the ester, typically found around  $\delta$  3.8-4.0 ppm.

- Boronic Acid Protons: A broad singlet for the  $\text{B}(\text{OH})_2$  protons, which is often exchangeable with  $\text{D}_2\text{O}$  and can appear over a wide chemical shift range.

#### Expected $^{13}\text{C}$ NMR Spectral Features:

- Carbonyl Carbon: A signal for the ester carbonyl group, typically in the  $\delta$  165-175 ppm region.
- Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.
- Methyl Carbon (Aromatic): A signal for the aromatic methyl group, usually in the  $\delta$  15-25 ppm range.
- Methoxy Carbon: A signal for the methoxy carbon, typically around  $\delta$  50-55 ppm.

#### General Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ , or  $\text{Methanol-d}_4$ ). The choice of solvent is crucial as protic solvents can lead to the exchange of the boronic acid protons.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For  $^{13}\text{C}$  NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in a molecule.

#### Expected IR Spectral Features:

- O-H Stretch: A broad and strong absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the boronic acid group, often involved in hydrogen

bonding.

- C=O Stretch: A strong, sharp absorption band around  $1700\text{-}1730\text{ cm}^{-1}$  due to the stretching vibration of the ester carbonyl group.
- C-O Stretch: A strong band in the  $1200\text{-}1300\text{ cm}^{-1}$  region corresponding to the C-O stretching of the ester.
- B-O Stretch: A strong absorption band typically found in the  $1300\text{-}1400\text{ cm}^{-1}$  region is characteristic of the B-O stretching vibration.
- Aromatic C=C Stretch: Medium to weak bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Aromatic C-H Stretch: Signals above  $3000\text{ cm}^{-1}$ .

General Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

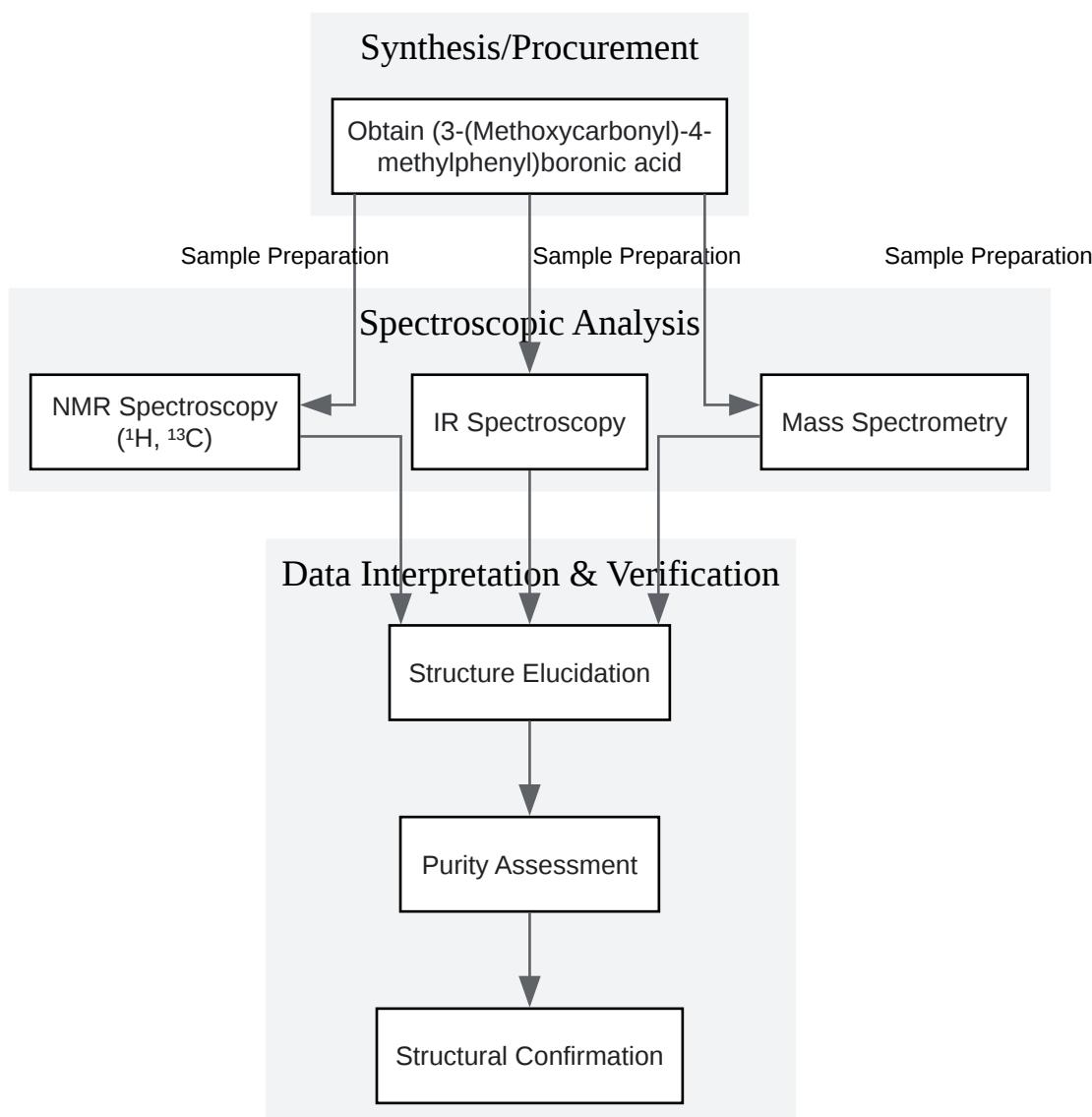
- Molecular Ion Peak  $[M]^+$  or  $[M+H]^+$ : The mass spectrum should show a peak corresponding to the molecular weight of the compound (193.99). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule  $[M+H]^+$  might be observed. Boronic acids are also known to dehydrate, so peaks corresponding to  $[M-H_2O]^+$  or  $[M-2H_2O]^+$  might be present. The presence of boron's natural isotopes ( $^{10}\text{B}$  and  $^{11}\text{B}$ ) would result in a characteristic isotopic pattern for boron-containing fragments.

General Experimental Protocol for Mass Spectrometry:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. ESI is a common ionization technique for this type of compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Experimental Workflow and Logical Relationships

The characterization of a novel or commercially sourced chemical like **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** follows a logical workflow to confirm its identity and purity.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

In conclusion, while specific, verified spectroscopic data for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** is not readily found in the public domain, this guide provides a framework for understanding the expected spectral characteristics and the standard methodologies for their acquisition. Researchers working with this compound are advised to perform their own analytical characterization to ensure its identity and purity before use in further applications.

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